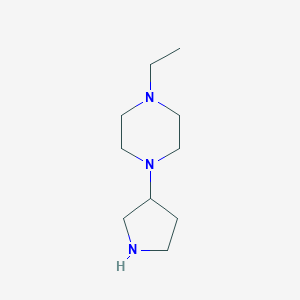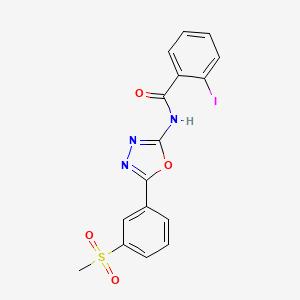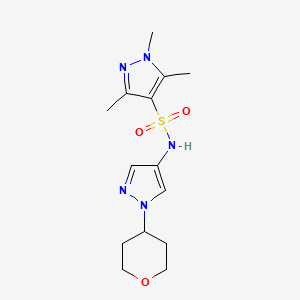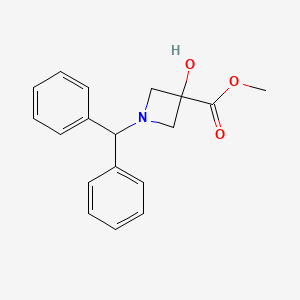
4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzoic acid” is likely to be a derivative of benzoic acid, with a thiomorpholine ring attached to the fourth carbon of the benzene ring . The thiomorpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-Dioxo” indicates the presence of two carbonyl groups (C=O) in the molecule .
Molecular Structure Analysis
The molecular structure of “4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid” would likely consist of a benzene ring substituted with a carboxylic acid group (-COOH) and a thiomorpholine ring . The presence of the fluorine atom and the exact location of the fluorine atom on the molecule is not clear from the name .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzoic acid derivatives generally have relatively high melting points due to the presence of the polar carboxylic acid group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of complex chemical structures incorporating 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid is foundational in advancing materials science and pharmaceutical research. For instance, Aleksanyan and Hambardzumyan (2013) developed new quinoline derivatives through reactions with aminobenzoic acids, showcasing a pathway for creating potential antioxidants and radioprotectors [Aleksanyan & Hambardzumyan, 2013]. Similarly, the design of theophylline co-crystals with substituted carboxylic acids by Kakkar et al. (2018) illustrates the role of such chemical structures in modifying the mechanical behavior of pharmaceutical compounds, potentially affecting their delivery and efficacy [Kakkar et al., 2018].
Antimicrobial Applications
The antimicrobial potential of derivatives of this compound is a significant area of research. Başoğlu et al. (2012) synthesized linezolid-like molecules that exhibited good antitubercular activities, emphasizing the compound's role in developing new antimicrobial agents [Başoğlu et al., 2012]. Moreover, Kardile and Kalyane (2010) focused on the synthesis of thiomorpholine derivatives to explore antimicrobial activity, indicating the versatility of this compound in producing potent bioactive molecules with less toxicity [Kardile & Kalyane, 2010].
Fluorescence and Detection
The development of fluorescent probes based on the structure of this compound contributes to biochemistry and medicine by enhancing the study of various biological systems. The creation of precolumn fluorescent labeling reagents for amino acids by Watanabe and Imai (1981) is a prime example of how such chemical structures can be utilized for sensitive detection in analytical biochemistry [Watanabe & Imai, 1981].
Bioactive Glass Functionalization
In materials science, the functionalization of bioactive glasses with molecules of biological significance, such as gallic acid, has been investigated by Zhang et al. (2013). This research highlights the potential for delivering biological molecules into the body using biomaterial surfaces as localized carriers, opening new avenues for the application of this compound derivatives in medicine and biotechnology [Zhang et al., 2013].
Safety and Hazards
The safety and hazards associated with “4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-fluorobenzoic acid” would depend on its exact molecular structure and the conditions under which it is handled. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-18(16,17)6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKYDDEHQFNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)
![(E)-methyl 2-(6-isopropyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913356.png)


![3-(2,5-dimethoxyphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2913360.png)

